molecular formula C23H22FNO5S B2594422 (Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide CAS No. 339104-73-3

(Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide

Cat. No.: B2594422
CAS No.: 339104-73-3
M. Wt: 443.49
InChI Key: NUOYRBICUUYOHJ-YPKPFQOOSA-N
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Description

(Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide is a complex organic compound characterized by its unique structural features, including a fluorobenzyl group, methoxyphenyl groups, and an ethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route includes:

    Formation of the Fluorobenzyl Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate.

    Methoxyphenyl Derivative Synthesis: The methoxyphenyl groups are introduced through reactions involving methoxyphenyl halides and appropriate nucleophiles.

    Coupling Reactions: The final step involves coupling the fluorobenzyl intermediate with the methoxyphenyl derivatives under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide
  • (Z)-2-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide

Uniqueness

Compared to similar compounds, (Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide is unique due to the presence of the fluorobenzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it distinct from its chlorinated or brominated analogs.

Properties

IUPAC Name

(Z)-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(4-methoxyphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO5S/c1-28-21-10-8-20(9-11-21)25-31(26,27)14-13-17-5-12-22(23(15-17)29-2)30-16-18-3-6-19(24)7-4-18/h3-15,25H,16H2,1-2H3/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOYRBICUUYOHJ-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NS(=O)(=O)/C=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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